5'-Methoxylaudanosine-13C

LC-MS quantification Isotope dilution Stable isotope labeling

5'-Methoxylaudanosine-13C (CAS 1216692-65-7) is a stable isotope-labeled analog of the benzylisoquinoline alkaloid 5'-methoxylaudanosine, featuring a single 13C substitution at the N-methyl position, with a molecular formula of C₂₁¹³CH₂₉NO₅ and a molecular weight of 388.46 g/mol. This compound serves dual roles: as a chiral intermediate in the synthesis of non-depolarizing neuromuscular blocking agents such as mivacurium chloride, atracurium, and cisatracurium , and as an isotopically labeled tracer/internal standard for metabolic and pharmacokinetic investigations.

Molecular Formula C22H29NO5
Molecular Weight 388.5 g/mol
Cat. No. B15295127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Methoxylaudanosine-13C
Molecular FormulaC22H29NO5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC
InChIInChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1
InChIKeyALQIPWOCCJXSKZ-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Methoxylaudanosine-13C: Isotopically Labeled Benzylisoquinoline Intermediate for Neuromuscular Blocker Synthesis and Tracer Studies


5'-Methoxylaudanosine-13C (CAS 1216692-65-7) is a stable isotope-labeled analog of the benzylisoquinoline alkaloid 5'-methoxylaudanosine, featuring a single 13C substitution at the N-methyl position, with a molecular formula of C₂₁¹³CH₂₉NO₅ and a molecular weight of 388.46 g/mol . This compound serves dual roles: as a chiral intermediate in the synthesis of non-depolarizing neuromuscular blocking agents such as mivacurium chloride, atracurium, and cisatracurium , and as an isotopically labeled tracer/internal standard for metabolic and pharmacokinetic investigations .

Why Unlabeled 5'-Methoxylaudanosine or Laudanosine Cannot Replace 5'-Methoxylaudanosine-13C in Quantitative Bioanalytical Workflows


Generic substitution of 5'-Methoxylaudanosine-13C with unlabeled 5'-Methoxylaudanosine (CAS 24734-71-2) or structurally related alkaloids such as laudanosine fails in quantitative LC-MS applications due to the absence of the mass shift required for isotopic differentiation. Stable isotope-labeled internal standards co-elute identically with the target analyte and correct for matrix effects, extraction variability, and ionization suppression—corrections that structural analogs cannot reliably provide [1]. 13C-labeled internal standards are further preferred over deuterium-labeled analogs because deuterium substitution can alter chromatographic retention time and induce hydrogen-deuterium exchange, whereas 13C labeling preserves physicochemical behavior with minimal isotopic effect [2]. For synthesis applications, stereochemical integrity is critical: mivacurium chloride production specifically requires the (R)-enantiomer of 5'-methoxylaudanosine [3]; racemic or stereochemically undefined material is unsuitable for pharmaceutical-grade synthesis.

5'-Methoxylaudanosine-13C: Quantitative Differentiation Evidence Versus Unlabeled Analog and Deuterated Internal Standards


Molecular Weight Differentiation: 13C-Labeled Versus Unlabeled 5'-Methoxylaudanosine

5'-Methoxylaudanosine-13C exhibits a +1 Da mass shift relative to unlabeled 5'-methoxylaudanosine, providing a definitive mass spectrometric signature that enables unambiguous differentiation and quantification when used as an internal standard in isotope dilution mass spectrometry workflows .

LC-MS quantification Isotope dilution Stable isotope labeling

Positional 13C-Labeling at N-Methyl Group: Structural and Functional Advantages

5'-Methoxylaudanosine-13C incorporates the 13C isotope specifically at the N-methyl position (2-(methyl-13C)), as confirmed by IUPAC nomenclature and SMILES notation . This site-specific labeling contrasts with global 13C enrichment approaches and deuterium labeling strategies, providing a defined metabolic tracer for tracking N-demethylation pathways relevant to the metabolism of neuromuscular blocking agents.

Isotope labeling Metabolic stability Tracer studies

Reference Purity Benchmark: High Optical Purity of Parent (R)-5'-Methoxylaudanosine Achievable via Asymmetric Synthesis

A patent disclosed a synthetic route for (R)-5'-methoxylaudanosine achieving 99.80% optical purity with a 59.78% overall yield [1]. An alternative route achieved 99.79% optical purity with 45.86% yield [1]. This level of enantiomeric purity meets pharmaceutical standards for mivacurium chloride synthesis and establishes a quality benchmark against which isotopically labeled batches should be assessed.

Chiral synthesis Enantiomeric purity Pharmaceutical intermediate

13C-Labeled Internal Standards Avoid Deuterium-Induced Chromatographic Shifts in Reverse-Phase LC

In LC-MS bioanalysis, 13C-labeled internal standards maintain identical chromatographic retention times to their unlabeled analytes, whereas deuterium-labeled analogs can exhibit measurable retention time shifts due to the greater mass difference and altered lipophilicity of C-D versus C-H bonds [1]. 13C substitution in 5'-Methoxylaudanosine-13C avoids hydrogen-deuterium exchange artifacts and ensures consistent matrix effect correction across the entire elution profile [2].

LC-MS method validation Internal standard selection Isotope effects

5'-Methoxylaudanosine-13C: Optimal Procurement Scenarios for Research and Industrial Applications


Quantitative LC-MS/MS Bioanalysis of 5'-Methoxylaudanosine in Pharmacokinetic Studies

5'-Methoxylaudanosine-13C serves as the optimal internal standard for quantifying unlabeled 5'-methoxylaudanosine in biological matrices via isotope dilution LC-MS/MS. The +1 Da mass shift provides unambiguous MS/MS transition differentiation while preserving identical chromatographic retention and ionization behavior. This application is critical for pharmacokinetic studies of neuromuscular blocking agents where 5'-methoxylaudanosine is a key intermediate, impurity, or metabolite of interest.

Metabolic Pathway Tracing of N-Demethylation in Benzylisoquinoline Alkaloids

The site-specific 13C label at the N-methyl position enables precise tracking of N-demethylation metabolic pathways. Researchers can distinguish between N-demethylated metabolites versus other biotransformation products based on retention or loss of the 13C signal. This provides mechanistic insight into the metabolism of atracurium, cisatracurium, and mivacurium, which undergo complex degradation pathways including Hofmann elimination and ester hydrolysis.

Chiral Intermediate for Synthesis of Isotopically Labeled Neuromuscular Blocking Agents

As an intermediate in the synthesis of mivacurium chloride and related bistetrahydroisoquinoline-based skeletal muscle relaxants , 5'-Methoxylaudanosine-13C can be used to prepare 13C-labeled drug substances for use in clinical pharmacokinetic studies, absolute bioavailability determinations, or microdosing trials. The availability of high-optical-purity synthetic protocols for the parent compound supports analogous approaches for labeled material.

Pharmaceutical Impurity Profiling and Reference Standard Qualification

5'-Methoxylaudanosine is recognized as Atracurium Impurity 5 and Mivacurium chloride impurity 43 . The 13C-labeled analog serves as an internal standard for quantifying these impurities in pharmaceutical preparations using LC-MS methods. This supports regulatory compliance with ICH Q3A/Q3B guidelines for impurity testing in drug substances and products, where accurate quantification of process-related impurities is mandatory.

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